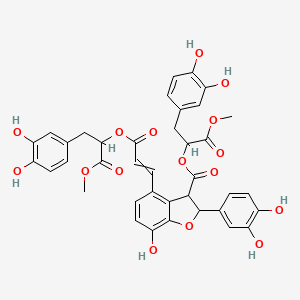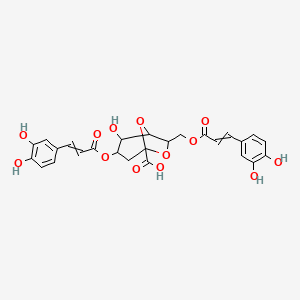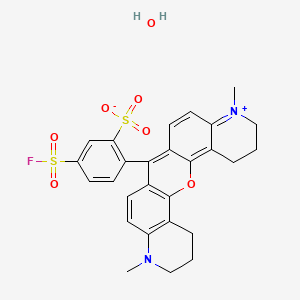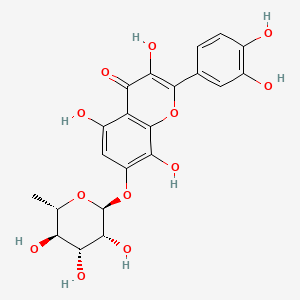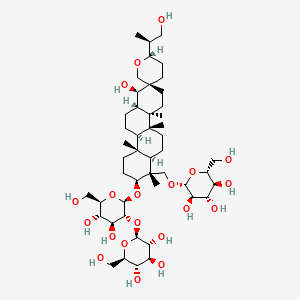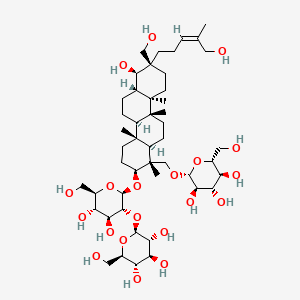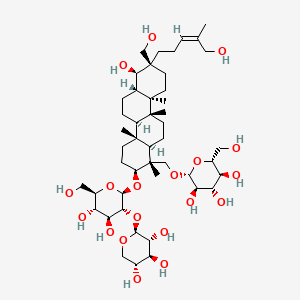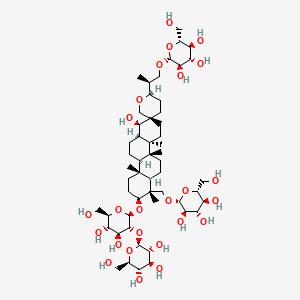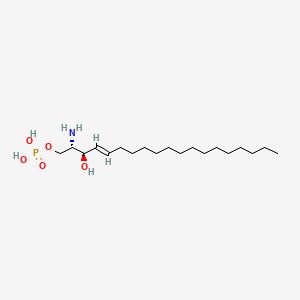
Nonadecaphing-4-enine-1-phosphat
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Nonadecaphing-4-enine-1-phosphate consists of 19 carbon atoms, 40 hydrogen atoms, one nitrogen atom, five oxygen atoms, and one phosphorus atom . The InChI representation of its structure isInChI=1S/C19H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19 (21)18 (20)17-25-26 (22,23)24/h15-16,18-19,21H,2-14,17,20H2,1H3, (H2,22,23,24)/b16-15+/t18-,19+/m0/s1 . Physical and Chemical Properties Analysis
Nonadecaphing-4-enine-1-phosphate has a molecular weight of 393.5 g/mol . It has a topological polar surface area of 113 Ų, 4 hydrogen bond donors, and 6 hydrogen bond acceptors . It has 18 rotatable bonds . Its exact mass and monoisotopic mass are both 393.26441037 g/mol .Wissenschaftliche Forschungsanwendungen
Krebsforschung
Sphingosin-1-phosphat (S1P) spielt eine entscheidende Rolle bei der Proliferation, Invasion und Metastasierung von Krebszellen . Es trägt zur Bildung des Krebsmikromilieus bei, indem es die umgebende vaskuläre und lymphatische Angiogenese induziert und das Immunsystem reguliert . Dies macht es zu einem wichtigen Molekül in der Krebsforschung, insbesondere im Studium des Brustkrebses .
Gynäkologische Erkrankungen
Es wurde gezeigt, dass die S1P-Signaltransduktion und der Metabolismus bei häufigen gynäkologischen Erkrankungen (GDs) wie Endometriose, Adenomyose und Uterusmyomen dysreguliert sind . Die Enzyme, die für die Inaktivierung von S1P verantwortlich sind, sind am stärksten von der Dysregulation des S1P-Gleichgewichts betroffen, was zu einer Anhäufung von Sphingolipiden in diesen Zellen und Geweben führt .
Therapeutisches Ziel
Aufgrund seiner Beteiligung an verschiedenen Krankheiten wurde S1P als potenzielles therapeutisches Ziel identifiziert . Die Regulierung des S1P-Signalwegs könnte ein innovatives und vielversprechendes therapeutisches Ziel darstellen, auch für die Behandlung von Eierstockkrebs .
Lipidmediatoren
S1P ist ein Schlüsselmolekül unter den Lipidmediatoren und spielt wichtige Rollen bei normalen und pathologischen Bedingungen, einschließlich Fibrose (z. B. Fibrose der Lunge, des Herzens, der Skelettmuskulatur, der Leber und der Niere), Multipler Sklerose (MS), Herz-Kreislauf-Erkrankungen (CVDs) und einigen Formen von Krebs .
Strukturelle Erkenntnisse
Strukturelle Studien von S1P-Rezeptoren liefern Einblicke in die Promiskuität und den selektiven Kopplungsmechanismus von GPCRs mit G-Proteinen
Wirkmechanismus
Target of Action
Nonadecaphing-4-enine-1-phosphate, also known as C19 Sphingosine-1-phosphate (S1P), is a sphingolipid . The primary targets of this compound are the S1P receptors located on lymphocytes . These receptors play a crucial role in regulating lymphocyte egress from the spleen and lymph nodes into the systemic circulation .
Mode of Action
The compound interacts with its targets by binding to the S1P receptors. This binding leads to the internalization of the receptor and loss of responsiveness to the S1P gradient . As a result, the egress of lymphocytes from the spleen and lymph nodes into the systemic circulation is reduced .
Biochemical Pathways
The interaction of C19 Sphingosine-1-phosphate with its targets affects the S1P signaling pathway . This pathway plays a key role in various cellular processes, including cell growth, survival, migration, and immune cell trafficking . The downstream effects of this pathway’s modulation include reduced inflammation and tissue damage .
Pharmacokinetics
The compound’s physicochemical properties, such as its heavy atoms, rings, rotatable bonds, and hydrogen bond donors and acceptors, may influence its bioavailability .
Result of Action
The action of C19 Sphingosine-1-phosphate results in a decrease in the number of circulating lymphocytes in the blood . This leads to a reduction in inflammation and tissue damage, which are key features of various inflammatory and autoimmune diseases .
Biochemische Analyse
Biochemical Properties
Nonadecaphing-4-enine-1-phosphate interacts with various enzymes, proteins, and other biomolecules. It is synthesized from sphingomyelin by the action of sphingosine kinase . The content of Nonadecaphing-4-enine-1-phosphate in the cell is controlled by specific kinases and phosphatases as well as the enzyme of Nonadecaphing-4-enine-1-phosphate degradation, Nonadecaphing-4-enine-1-phosphate lyase .
Cellular Effects
Nonadecaphing-4-enine-1-phosphate influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It plays a key role in innate and adaptive immune responses and is closely related to inflammation .
Molecular Mechanism
Nonadecaphing-4-enine-1-phosphate exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It fulfills most of its functions as a ligand to specific membrane G-protein-coupled receptors (S1PR 1–5) .
Temporal Effects in Laboratory Settings
It is known that the reduction of the circulating Nonadecaphing-4-enine-1-phosphate level correlates with COVID-19 severity .
Metabolic Pathways
Nonadecaphing-4-enine-1-phosphate is involved in sphingolipid metabolism . It is synthesized from sphingomyelin by the action of sphingosine kinase .
Subcellular Localization
It is known that sphingosine kinase 2, which is involved in the synthesis of Nonadecaphing-4-enine-1-phosphate, is located mainly in the mitochondria, nucleus, and the endoplasmic reticulum .
Eigenschaften
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxynonadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)18(20)17-25-26(22,23)24/h15-16,18-19,21H,2-14,17,20H2,1H3,(H2,22,23,24)/b16-15+/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOGUYCCVIDLTK-OVMWUVNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


